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Core Science & Biosynthesis

Foundational

The Pyrazole Sulfonamide Scaffold: A Comprehensive Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide as a Versatile Drug Discovery Core

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] When integrated with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it a highly attractive starting point for the design of novel therapeutic agents. This in-depth technical guide explores the multifaceted properties of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide as a representative drug scaffold. We will delve into its physicochemical characteristics, synthetic accessibility, diverse pharmacological profile, and the critical structure-activity relationships that govern its biological activity. This document serves as a comprehensive resource for researchers aiming to leverage the potential of this versatile chemical entity in their drug discovery endeavors.

Introduction: The Significance of the Pyrazole Sulfonamide Core

The enduring appeal of the pyrazole ring in drug design stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking.[1][3] The sulfonamide group, a key pharmacophore in its own right, is a well-established bioisostere for carboxylic acids and is known for its strong hydrogen-bonding donor and acceptor properties, as well as its ability to coordinate with metal ions in enzyme active sites.[4] The fusion of these two pharmacophores in the pyrazole sulfonamide scaffold creates a molecule with a rich chemical space for derivatization and optimization.

1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide represents a fundamental embodiment of this scaffold. The ethyl group at the N1 position and the methyl group at the C3 position provide a simple yet influential substitution pattern that can be systematically modified to explore structure-activity relationships (SAR). Understanding the intrinsic properties of this core molecule is paramount to unlocking the full potential of its derivatives in targeting a wide array of diseases.

Physicochemical Properties and Synthetic Accessibility

The physicochemical properties of a drug scaffold are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide, these properties can be predicted and are essential for guiding lead optimization.

PropertyValueSource
Molecular FormulaC5H9N3O2SPubChem[5]
Molecular Weight175.21 g/mol PubChem[5]
XLogP3-0.6PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count4PubChem[5]
Rotatable Bond Count2PubChem[5]

Key Insights: The negative XLogP3 value suggests a degree of hydrophilicity, which can be advantageous for solubility but may require modification to enhance membrane permeability. The presence of both hydrogen bond donors and acceptors provides ample opportunities for target engagement.

General Synthesis of Pyrazole Sulfonamides

The synthesis of pyrazole sulfonamides is typically achieved through a multi-step process that offers flexibility for introducing diverse substituents. A common and effective strategy involves the condensation of a β-diketone with a hydrazine derivative containing a sulfonamide moiety.[6][7]

Experimental Protocol: Synthesis of a 1-Aryl-3-methyl-5-substituted-1H-pyrazole-4-sulfonamide Derivative (A Representative Example)

Causality: This protocol exemplifies a convergent synthetic strategy, where the key pyrazole ring is formed in the final step, allowing for the independent synthesis and modification of the precursor fragments. The use of a diazotization reaction followed by a Japp-Klingemann reaction is a classic and reliable method for forming the hydrazone intermediate.

Step 1: Diazotization of Sulfanilamide

  • Dissolve sulfanilamide in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

Step 2: Formation of the Hydrazone Intermediate

  • In a separate flask, dissolve a β-diketone (e.g., acetylacetone) in ethanol and add a solution of sodium acetate.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the β-diketone solution with vigorous stirring.

  • Allow the reaction mixture to stir for several hours, during which a colored hydrazone precipitate will form.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Cyclization to the Pyrazole Core

  • Reflux the hydrazone intermediate with a substituted hydrazine (e.g., ethylhydrazine sulfate) in a suitable solvent such as ethanol or acetic acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated pyrazole sulfonamide derivative by filtration, wash with water, and purify by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6] The melting point of the final product should be sharp and consistent.

Diagram: General Synthetic Workflow for Pyrazole Sulfonamides

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Sulfonamide-containing Aryl Amine D Diazonium Salt A->D NaNO₂, HCl B β-Diketone E Hydrazone B->E C Substituted Hydrazine F Pyrazole Sulfonamide Derivative C->F D->E Japp-Klingemann Reaction E->F Cyclization G cluster_structure 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Structure R1 R1: N1-Ethyl group (Modulates lipophilicity and metabolic stability) Structure->R1 R2 R2: C3-Methyl group (Influences steric interactions and potency) Structure->R2 R3 R3: C4-Position (Site for introducing additional functionality) Structure->R3 R4 R4: Sulfonamide group (Key for target binding, can be derivatized) Structure->R4

Caption: Potential modification sites on the 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide scaffold. (Note: A placeholder image URL is used. In a real application, this would be the chemical structure image.)

Future Perspectives and Conclusion

The 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide scaffold, as a representative of the broader class of pyrazole sulfonamides, continues to be a highly promising platform for the development of new therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives through techniques such as fragment-based drug design, computational modeling, and high-throughput screening. The exploration of novel therapeutic applications for this versatile scaffold remains an exciting and fruitful area of investigation.

References

  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Available from: [Link]

  • Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link]

  • ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Available from: [Link]

  • Frontiers. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

  • RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Available from: [Link]

  • Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Available from: [Link]

  • Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • J-Stage. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Available from: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • ResearchGate. Biologically active pyrazole derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Available from: [Link]

  • ResearchGate. Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubChem. 1-ethyl-1H-pyrazole-5-sulfonamide. Available from: [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]

Sources

Exploratory

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide CAS number and identifiers

An In-Depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide This guide provides a comprehensive technical overview of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide, a heterocyclic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide

This guide provides a comprehensive technical overview of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule may not be readily available commercially and a dedicated CAS number has not been identified in public databases. Therefore, this document synthesizes information from closely related analogs and established principles of pyrazole chemistry to provide a predictive and practical guide for researchers.

Part 1: Core Identifiers and Physicochemical Properties

While a specific CAS number for 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide is not publicly listed, we can deduce its core identifiers. For reference, the closely related compound, 1-ethyl-1H-pyrazole-5-sulfonamide, is registered under CAS number 1339319-92-4.[1] By extrapolating from this and other similar structures, we can define the key identifiers for our target compound.

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValueSource
IUPAC Name 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamidePredicted
Molecular Formula C₆H₁₁N₃O₂SCalculated
Molecular Weight 189.24 g/mol Calculated
Canonical SMILES CCN1N=C(C)C=C1S(=O)(=O)NPredicted
InChI Key (Not available)-
CAS Number (Not assigned)-

Part 2: The Scientific Rationale - Synthesis and Mechanistic Insights

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][3][4] Sulfonamides, in general, are a cornerstone of pharmaceutical development, known for their roles as antimicrobial, antiviral, and anticancer agents.[3][5][6] The incorporation of a pyrazole ring can enhance metabolic stability, improve target binding, and modulate pharmacokinetic properties.[7][8]

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide can be logically approached through a two-step process starting from the corresponding pyrazole. The general principle involves the chlorosulfonylation of the pyrazole ring followed by amination. This method is a well-established route for the preparation of sulfonamides.[2][9]

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

  • To a cooled (0 °C) and stirred solution of chlorosulfonic acid, slowly add 1-ethyl-3-methyl-1H-pyrazole. The molar ratio should be approximately 3:1 (chlorosulfonic acid to pyrazole) to ensure complete reaction and to serve as the solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid, 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Causality: Chlorosulfonic acid is a powerful electrophile that reacts with the electron-rich pyrazole ring to introduce the sulfonyl chloride group. The ethyl and methyl substituents on the pyrazole ring direct the substitution to the 5-position.

Step 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide

  • Dissolve the dried 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting residue is treated with water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide.

Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination Start 1-Ethyl-3-methyl-1H-pyrazole Reaction1 Reaction at 0 °C to 70 °C Start->Reaction1 Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Reaction1 Intermediate 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Reaction1->Intermediate Reaction2 Reaction in Acetone/THF at 0 °C to RT Intermediate->Reaction2 Reagent2 Ammonia (NH3) Reagent2->Reaction2 Product 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Reaction2->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A two-step synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide.

Part 3: Applications in Drug Discovery and Development

Pyrazole sulfonamides are a class of compounds with significant therapeutic potential. Their biological activities are diverse and are of great interest to drug development professionals.

  • Antimicrobial and Antifungal Activity : Many pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[8][10] The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. The combination of these two functional groups can lead to synergistic effects and novel mechanisms of action.

  • Antiviral Properties : Certain sulfonamide-containing heterocyclic compounds have been investigated for their antiviral activities.[2][3]

  • Anticancer Potential : The pyrazole scaffold is present in several anticancer agents. Pyrazole-sulfonamide hybrids have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.[4][7] The mechanism of action can vary, but often involves the inhibition of key enzymes in signaling pathways crucial for cancer cell growth and survival.

Diagram 2: Potential Signaling Pathway Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Target_Compound 1-Ethyl-3-methyl-1H- pyrazole-5-sulfonamide Target_Compound->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the target compound.

Part 4: Safety, Handling, and Storage

As a novel chemical entity, a specific Safety Data Sheet (SDS) for 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide is not available. However, based on the SDS for related pyrazole and sulfonamide compounds, the following precautions should be observed.[11][12][13][14]

Table 2: General Safety and Handling Precautions

AspectRecommendationJustification
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.To prevent skin and eye contact with the chemical.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.To minimize respiratory exposure. Pyrazole derivatives can be irritants.[13][14]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.To mitigate potential serious eye irritation.[11][14]
First Aid (Skin) Wash off with soap and plenty of water. Remove contaminated clothing.To remove the substance and prevent skin irritation.
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.Harmful if swallowed is a common hazard for this class of compounds.[11]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.To maintain chemical stability and prevent degradation.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.To ensure environmental safety and regulatory compliance.

References

  • 3 - Safety Data Sheet. (n.d.).
  • 1-ethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 63974720 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
  • SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - Aaronchem. (2025, August 8).
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5 - Sigma-Aldrich. (n.d.).
  • 50920-65-5|1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid - BLDpharm. (n.d.).
  • Lei, Y., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent. Frontiers in Chemistry, 10, 928842.
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5 - Sigma-Aldrich. (n.d.).
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • 1-Methyl-1H-Pyrazole-3-sulfonamide | - Frontier Specialty Chemicals. (n.d.).
  • 88398-81-6, 1-Methyl-4-ethoxy carbonyl pyrazol-5-sulfonamide Formula - ECHEMI. (n.d.).
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 99-120.
  • Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15).
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (n.d.).
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.).
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ACS.org. (2023, February 6).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25).

Sources

Foundational

A Tale of Two Isomers: A Technical Guide to the Contrasting Worlds of Pyrazole-4-sulfonamide and Pyrazole-5-sulfonamide

For Immediate Release A Deep Dive into the Synthesis, Structure, and Function of Critical Pyrazole Sulfonamide Isomers for Researchers, Scientists, and Drug Development Professionals. In the intricate landscape of medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Structure, and Function of Critical Pyrazole Sulfonamide Isomers for Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of medicinal chemistry, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold"[1]. Its derivatives are integral to a wide array of therapeutic agents, demonstrating anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, among others. When this versatile core is functionalized with a sulfonamide moiety, a pharmacophore renowned for its diverse biological activities, the resulting pyrazole sulfonamides emerge as compounds of significant interest in drug discovery.

However, the seemingly subtle shift of the sulfonamide group from the 4-position to the 5-position on the pyrazole ring gives rise to two distinct isomers with divergent chemical personalities and biological activities. This technical guide provides an in-depth exploration of the fundamental differences between pyrazole-4-sulfonamide and pyrazole-5-sulfonamide, offering insights into their synthesis, structural and spectroscopic characteristics, physicochemical properties, and the profound implications of their isomerism on biological function.

The Synthetic Challenge: Mastering Regioselectivity

The synthesis of pyrazole sulfonamides hinges on the controlled electrophilic sulfonation of the pyrazole ring. The regiochemical outcome of this reaction is dictated by the inherent electronic properties of the pyrazole nucleus and the influence of substituents.

The C4 position of the pyrazole ring is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[2][3][4] This inherent reactivity makes the synthesis of pyrazole-4-sulfonamides the more direct and common pathway. The typical synthetic route involves the reaction of a pyrazole with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride, to form the pyrazole-4-sulfonyl chloride intermediate. This intermediate is then reacted with a desired amine to yield the final sulfonamide.[5][6]

General Protocol for the Synthesis of Pyrazole-4-sulfonyl Chloride:

A pyrazole derivative is added to a stirred solution of chlorosulfonic acid in a suitable solvent, such as chloroform, at a low temperature (e.g., 0 °C). The reaction mixture is then heated to around 60 °C for several hours. Thionyl chloride is subsequently added, and the reaction is continued at the same temperature. After completion, the reaction mixture is carefully quenched with ice water, and the pyrazole-4-sulfonyl chloride is extracted.[6]

The synthesis of pyrazole-5-sulfonamides , however, presents a greater challenge due to the lower intrinsic reactivity of the C5 position towards electrophiles. Direct sulfonation of an unsubstituted pyrazole will predominantly yield the 4-sulfonated product. To achieve substitution at the C5 position, a strategic approach is required, often involving the use of a pre-functionalized pyrazole ring where the C4 position is blocked, or by employing directing groups that favor C5 substitution. An alternative strategy involves the construction of the pyrazole ring from precursors that already contain the sulfonamide moiety or a precursor to it at the desired position.

Sources

Protocols & Analytical Methods

Method

Reagents for the Sulfonylation of 1-Ethyl-3-Methyl-1H-pyrazole: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Sulfonylated Pyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonylated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs. The introduction of a sulfonyl or sulfonamide group onto this privileged heterocycle can profoundly influence its physicochemical and pharmacological properties. The sulfonyl group, with its tetrahedral geometry and ability to act as a hydrogen bond acceptor, can enhance binding affinity to biological targets, improve metabolic stability, and modulate solubility.[1][2] Consequently, the development of robust and regioselective methods for the sulfonylation of pyrazoles is of paramount importance for the synthesis of novel therapeutic agents.[3] This guide provides a detailed overview of reagents and protocols for the sulfonylation of 1-ethyl-3-methyl-1H-pyrazole, a representative N-alkylated pyrazole, with a focus on practical application and the underlying chemical principles.

Understanding the Reactivity of 1-Ethyl-3-Methyl-1H-pyrazole in Electrophilic Sulfonylation

The sulfonylation of an aromatic or heteroaromatic ring is a classic example of an electrophilic aromatic substitution reaction.[4] The regiochemical outcome of this reaction on the 1-ethyl-3-methyl-1H-pyrazole ring is dictated by the electronic and steric effects of the substituents.

The pyrazole ring is an electron-rich heterocycle. The N-ethyl group at the 1-position and the C-methyl group at the 3-position are both electron-donating groups, which further activate the ring towards electrophilic attack.[5] In general, electrophilic substitution on N-alkylpyrazoles preferentially occurs at the C4 position, which is electronically favored and sterically accessible.[6] The C5 position is also a potential site for substitution, but is generally less reactive than the C4 position in N1-substituted pyrazoles.

Key takeaway: For 1-ethyl-3-methyl-1H-pyrazole, the primary product of electrophilic sulfonylation is expected to be the C4-sulfonylated isomer.

Reagent Selection for the Sulfonylation of 1-Ethyl-3-Methyl-1H-pyrazole

The choice of sulfonylation reagent is critical and depends on the desired product: a pyrazolesulfonyl chloride (a versatile intermediate) or a pyrazole sulfonamide (the final bioactive molecule).

For the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

The most direct method for introducing a sulfonyl chloride group onto the pyrazole ring is through the use of chlorosulfonic acid. Thionyl chloride is often used in conjunction with chlorosulfonic acid to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[7]

Table 1: Reagents for the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Reagent(s)RoleKey Considerations
Chlorosulfonic acid (ClSO₃H)Primary sulfonating agentHighly reactive and corrosive. Reactions are typically performed at low temperatures.
Thionyl chloride (SOCl₂)Converts sulfonic acid to sulfonyl chlorideOften used in excess. Reaction progress should be monitored to ensure complete conversion.
For the Direct Synthesis of Pyrazole Sulfonamides

While a two-step approach (synthesis of the sulfonyl chloride followed by reaction with an amine) is common, direct methods for the synthesis of pyrazole sulfonamides exist, often involving in situ generation of the sulfonating agent or transition-metal-catalyzed C-H functionalization. However, for the specific substrate 1-ethyl-3-methyl-1H-pyrazole, the two-step approach via the sulfonyl chloride is a well-established and reliable method.

Experimental Protocols

Synthesis of the Starting Material: 1-Ethyl-3-methyl-1H-pyrazole

A common method for the synthesis of N-alkylated pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 1-ethyl-3-methyl-1H-pyrazole, the reaction of pentane-2,4-dione with ethylhydrazine is a viable route.

Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

Materials:

  • Pentane-2,4-dione

  • Ethylhydrazine oxalate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethylhydrazine oxalate in water and add a solution of sodium hydroxide to liberate the free ethylhydrazine.

  • To this solution, add pentane-2,4-dione dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-ethyl-3-methyl-1H-pyrazole.

  • Purify the crude product by distillation or column chromatography.

Sulfonylation of 1-Ethyl-3-methyl-1H-pyrazole at the C4-Position

The following protocol is adapted from the successful sulfonylation of the closely related 1,3,5-trimethyl-1H-pyrazole and is expected to yield the desired 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.[7]

Protocol 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (or another suitable inert solvent)

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1-ethyl-3-methyl-1H-pyrazole in chloroform.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir for several hours, monitoring the reaction by TLC.

  • To the reaction mixture at 60 °C, add thionyl chloride dropwise.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.[1]

  • The crude product can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization.

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamides

The synthesized sulfonyl chloride is a versatile intermediate that can be readily converted to a wide range of sulfonamides by reaction with primary or secondary amines.

Protocol 3: General Procedure for the Synthesis of N-substituted 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamides

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

  • A primary or secondary amine of choice

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask and add the base.

  • To this solution, add a solution of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by column chromatography or recrystallization.

Visualization of Key Processes

Sulfonylation_Workflow cluster_synthesis Synthesis of Starting Material cluster_sulfonylation Sulfonylation cluster_sulfonamide Sulfonamide Formation pentane_dione Pentane-2,4-dione pyrazole 1-Ethyl-3-methyl-1H-pyrazole pentane_dione->pyrazole Condensation ethylhydrazine Ethylhydrazine ethylhydrazine->pyrazole sulfonyl_chloride 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride pyrazole->sulfonyl_chloride Electrophilic Substitution at C4 clso3h Chlorosulfonic Acid / SOCl₂ clso3h->sulfonyl_chloride sulfonamide N-substituted-1-ethyl-3-methyl- 1H-pyrazole-4-sulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Substitution amine Primary/Secondary Amine amine->sulfonamide

Caption: Workflow for the synthesis of pyrazole sulfonamides.

Reagent_Selection cluster_reagents_sc Reagents for Sulfonyl Chloride cluster_reagents_sa Reagents for Sulfonamide node_reagent node_reagent start Desired Product? sulfonyl_chloride Pyrazolesulfonyl Chloride start->sulfonyl_chloride Intermediate sulfonamide Pyrazole Sulfonamide start->sulfonamide Final Product reagent_sc Chlorosulfonic Acid + Thionyl Chloride reagent_sa Pyrazolesulfonyl Chloride + Amine + Base

Caption: Decision tree for reagent selection in pyrazole sulfonylation.

Conclusion

The sulfonylation of 1-ethyl-3-methyl-1H-pyrazole is a valuable transformation for accessing novel compounds with potential applications in drug discovery and agrochemicals. By understanding the principles of electrophilic aromatic substitution and selecting the appropriate reagents, researchers can regioselectively introduce a sulfonyl or sulfonamide functionality at the C4 position of the pyrazole ring. The protocols provided in this guide offer a practical framework for the synthesis of these important molecules.

References

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (n.d.). Conventional and direct approaches to C−H functionalization. Retrieved February 17, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Advanced Synthesis & Catalysis. Retrieved February 17, 2026, from [Link]

  • Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved February 17, 2026, from [Link]

  • A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2016). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Electrophilic Substitution. (2022). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-4-sulfonyl chloride. Retrieved February 17, 2026, from [Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXIV. The hydrogen-exchange rates of methylpyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 17, 2026, from [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). Heliyon. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Hypothesised binding modes for sulfonamide and pyrazole directing groups. Retrieved February 17, 2026, from [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers in Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. (2020). Molecules. Retrieved February 17, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. Retrieved February 17, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. (2005). Journal of Agricultural and Food Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. (2004). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). ChemCatChem. Retrieved February 17, 2026, from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). Il Farmaco. Retrieved February 17, 2026, from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. Retrieved February 17, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ChemMedChem. Retrieved February 17, 2026, from [Link]

Sources

Application

Preparation of pharmaceutical intermediates from pyrazole sulfonamides

An In-Depth Guide to the Synthesis of Pyrazole Sulfonamide Pharmaceutical Intermediates Authored by a Senior Application Scientist Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Pyrazole Sulfonamide Pharmaceutical Intermediates

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole sulfonamide motif stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for the development of a wide array of therapeutic agents.[1][2][3] The fusion of the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—and the sulfonamide group (-SO₂NHR) creates a pharmacophore with a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties.[4]

These characteristics have enabled the development of drugs and clinical candidates across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[3][5][6] Pyrazole sulfonamides have been successfully designed as inhibitors of critical enzymes like protein kinases, carbonic anhydrases, and cyclooxygenases (COX), demonstrating their versatility and importance as pharmaceutical intermediates.[3][6][7] For researchers and drug development professionals, mastering the synthesis of these intermediates is a critical step in harnessing their therapeutic potential.

This guide provides a detailed, experience-driven overview of the primary synthetic routes for preparing pyrazole sulfonamide intermediates, focusing on the underlying chemical principles, practical experimental protocols, and methods for validation.

Core Synthetic Strategy: A Modular Approach

The most common and versatile approach to synthesizing pyrazole sulfonamides can be conceptualized as a three-module workflow. This modularity allows for the systematic introduction of chemical diversity at different points in the synthesis, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis Workflow A Module 1: Pyrazole Core Synthesis B Module 2: Sulfonylation of Pyrazole A->B Key Intermediate 1 (Pyrazole Ring) C Module 3: Sulfonamide Formation B->C Key Intermediate 2 (Pyrazole Sulfonyl Chloride) D Final Intermediate: Pyrazole Sulfonamide C->D Coupling Reaction

Caption: General workflow for pyrazole sulfonamide synthesis.

Module 1: Synthesis of the Pyrazole Core

The foundation of the final product is the pyrazole ring itself. The Knorr pyrazole synthesis and its variations remain the most reliable and widely used methods.[1]

Causality and Rationale: This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of these two starting materials directly dictates the substitution pattern on the final pyrazole ring, offering a straightforward strategy for diversification.

  • 1,3-Dicarbonyl Compound: Using a symmetric dicarbonyl like acetylacetone (pentane-2,4-dione) results in a symmetrically substituted pyrazole (e.g., 3,5-dimethylpyrazole). Asymmetric dicarbonyls can lead to regioisomeric products, a factor that must be considered and controlled.

  • Hydrazine Derivative: Hydrazine hydrate is used to produce an N-unsubstituted pyrazole, which can be alkylated later if desired. Substituted hydrazines (e.g., phenylhydrazine) directly install a substituent at the N1 position of the pyrazole ring.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol details the exothermic reaction of pentane-2,4-dione with hydrazine hydrate, which proceeds quantitatively.[1][4]

Materials:

  • Pentane-2,4-dione

  • Hydrazine hydrate (85% solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar in an ice bath to manage the exothermic nature of the reaction.

  • Add methanol to the flask as the solvent.

  • Slowly add pentane-2,4-dione to the methanol with stirring.

  • Carefully add hydrazine hydrate (85%) dropwise to the stirred solution. Maintain the temperature between 25–35 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole, which is often of sufficient purity for the next step.

Module 2: Introduction of the Sulfonyl Moiety

With the pyrazole core constructed, the next critical step is electrophilic sulfonylation to create the pyrazole sulfonyl chloride intermediate. This is the key reactive handle for the subsequent amination.

Causality and Rationale: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₃H group is introduced onto the pyrazole ring. The C4 position is typically the most electron-rich and sterically accessible position on a 3,5-disubstituted pyrazole, making it the preferred site of substitution. Thionyl chloride (SOCl₂) is often added to ensure the complete conversion of the sulfonic acid intermediate to the more reactive sulfonyl chloride.[1]

G reagents Reagents Chlorosulfonic Acid (ClSO₃H) Thionyl Chloride (SOCl₂) pyrazole Pyrazole Core reagents:c->pyrazole:p Sulfonating Agent reagents:t->pyrazole:p Converts -SO₃H to -SO₂Cl intermediate Pyrazole-4-sulfonyl Chloride pyrazole->intermediate Electrophilic Sulfonylation

Caption: Key reagents in the sulfonylation of the pyrazole core.

Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from a procedure for preparing pyrazole-4-sulfonyl chlorides.[1] It includes an initial N-alkylation step followed by chlorosulfonation.

Part A: N-Alkylation (Synthesis of 1,3,5-Trimethyl-1H-pyrazole)

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add potassium tert-butoxide (1.8 equiv) in portions. The base deprotonates the pyrazole nitrogen, making it nucleophilic.

  • Allow the mixture to stir at room temperature for ~40 minutes.

  • Add methyl iodide (1.3 equiv) dropwise. This is the electrophile for the Sₙ2 reaction.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC.

  • Work up the reaction by quenching with water and extracting with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-methylated pyrazole.

Part B: Chlorosulfonation

  • Caution: This step involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool chlorosulfonic acid (5.5 equiv) in a flask to 0 °C.

  • Slowly add the 1,3,5-trimethyl-1H-pyrazole (1.0 equiv) from Part A to the cold chlorosulfonic acid.

  • After addition, allow the mixture to warm to room temperature and then heat to 60-65 °C for 2-3 hours.

  • Cool the reaction mixture back to room temperature.

  • Slowly add thionyl chloride (1.3 equiv).

  • Heat the mixture to 60-65 °C for another 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice. This quenches the excess reagents and precipitates the product.

  • Filter the resulting solid, wash with cold water, and dry to obtain the crude pyrazole-4-sulfonyl chloride. This product can be purified by column chromatography if necessary.

Quantitative Data Summary:

StepKey ReagentsTypical YieldReference
N-AlkylationPotassium tert-butoxide, Methyl iodide~78%[1]
ChlorosulfonationChlorosulfonic acid, Thionyl chloride~90%[1]

Module 3: Formation of the Final Sulfonamide Intermediate

This final module involves the coupling of the pyrazole sulfonyl chloride with a primary or secondary amine to form the sulfonamide bond. This step is a cornerstone for generating chemical diversity, as a wide variety of amines are commercially available.

Causality and Rationale: The reaction is a nucleophilic acyl substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride and displacing the chloride leaving group. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to scavenge the HCl generated during the reaction.[4] Experience shows that DIPEA often gives superior yields compared to TEA, as it is more sterically hindered and less likely to compete with the desired amine as a nucleophile.[1][4] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of reactants.

Protocol 3: General Procedure for Pyrazole Sulfonamide Synthesis

This protocol describes the coupling of a pyrazole-4-sulfonyl chloride with an amine.[1][4]

Materials:

  • Pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Desired amine (e.g., 2-phenylethylamine) (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.05 equiv) and DIPEA (1.5 equiv) in DCM at room temperature (25–30 °C).

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.

  • Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction's progress by TLC.

  • Upon completion, add cold water to the reaction mass and stir for 10 minutes to quench the reaction and dissolve the amine hydrochloride salt.

  • Separate the organic layer. Wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the pure pyrazole sulfonamide intermediate.

Alternative Synthetic Strategies

While the modular approach is common, other efficient methods exist. One notable strategy involves a diazotization-coupling-cyclization sequence.[8][9]

  • Diazotization: An aniline derivative (e.g., sulfanilamide) is treated with nitrous acid to form a diazonium salt.

  • Coupling: The diazonium salt is coupled with an active methylene compound, such as acetylacetone.

  • Cyclization: The resulting intermediate is then cyclized with a hydrazine derivative to form the pyrazole ring, with the sulfonamide moiety already in place.[8]

This approach is advantageous as it allows for the late-stage formation of the pyrazole ring, offering a different path for structural diversification.

Validation and Characterization

The identity and purity of the synthesized intermediates must be rigorously confirmed. This is a non-negotiable aspect of ensuring the trustworthiness and reproducibility of the protocols.

  • Thin Layer Chromatography (TLC): Used for real-time monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical environment of protons and carbons.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the S=O stretches of the sulfonamide (typically around 1370 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct mass for the target structure.[10]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values.[1]

By following these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently prepare a wide range of pyrazole sulfonamide intermediates, paving the way for the discovery of new and impactful medicines.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Galore International Journal of Health Sciences and Research. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Scientific Research. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

Sources

Method

Application Note: Solvent Selection & Solubility Protocols for 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide

This Application Note is designed as a definitive technical guide for the solubility profiling and solvent selection of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide . It addresses the physicochemical challenges inherent to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the solubility profiling and solvent selection of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide . It addresses the physicochemical challenges inherent to heterocyclic sulfonamides and provides self-validating protocols for researchers in medicinal chemistry and drug discovery.[1]

Executive Summary

1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide is a polar, crystalline heterocyclic building block commonly used in the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, agrochemicals).[1] Its structure features a pyrazole core decorated with hydrophobic alkyl groups (ethyl, methyl) and a polar, hydrogen-bond-donating sulfonamide moiety (-SO₂NH₂).[1]

The primary challenge in handling this compound is balancing its high crystal lattice energy (driven by intermolecular hydrogen bonding) with the need for compatibility in both organic synthesis and aqueous biological assays. This guide outlines a tiered solvent strategy to maximize solubility while maintaining chemical stability.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecular forces at play.

Structural Determinants[1][2][3][4][5][6]
  • H-Bonding Network: The primary sulfonamide group (-SO₂NH₂) acts as both a strong H-bond donor (via -NH₂) and acceptor (via S=O).[1] In the solid state, this creates a robust H-bond network, requiring high-energy solvents to disrupt the lattice.[1]

  • Lipophilicity (LogP): The 1-ethyl and 3-methyl substituents add lipophilic character, making the compound sparingly soluble in pure water but highly soluble in organic solvents that can accommodate amphiphilic molecules.[1]

  • Acidity (pKa): The sulfonamide proton is weakly acidic (estimated pKa ~10.0–10.5).[1] In neutral solvents, it remains uncharged. In basic conditions (pH > 11), deprotonation significantly enhances aqueous solubility.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction mechanism with the target compound.

Solvent TierRecommended SolventsSolubility MechanismPrimary Application
Tier 1: Universal Stock DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)Dipolar Aprotic: High dielectric constant disrupts crystal lattice; S=O/C=O groups accept H-bonds from sulfonamide.[1]High-concentration stocks (10–100 mM); Library storage.[1]
Tier 2: Reaction Media Acetonitrile (MeCN) THF (Tetrahydrofuran)Ethyl Acetate Polar Aprotic: Solubilizes via dipole interactions but less effective at breaking strong H-bond networks than DMSO.[1]Synthetic reactions; HPLC mobile phases.
Tier 3: Protic/Workup Methanol / Ethanol Isopropanol Polar Protic: Solvates via H-bonding.[1] Good for recrystallization but may compete in nucleophilic reactions.[1]Crystallization; Dilution series.[1]
Tier 4: Aqueous PBS (pH 7.4) Water Hydrophobic Effect: Poor solubility due to alkyl groups.[1] Requires co-solvent (DMSO) or pH adjustment.[1]Biological assays (requires <1% DMSO final).[1]

Decision Tree: Solvent Selection Workflow

The following logic flow guides the researcher to the optimal solvent based on the specific experimental intent.

SolventSelection Start Start: 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide AppCheck Select Application Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis Bioassay Biological Assay AppCheck->Bioassay ReactionType Reaction Type? Synthesis->ReactionType Nucleophilic Nucleophilic Substitution ReactionType->Nucleophilic Alkylation Coupling Amide Coupling / Metal Cat. ReactionType->Coupling High Temp Solv_MeCN Acetonitrile / THF (Easy removal) Nucleophilic->Solv_MeCN Solv_DMF DMF / DMA (High T, High Sol) Coupling->Solv_DMF StockPrep Prepare 10-100mM Stock Bioassay->StockPrep Solv_DMSO Anhydrous DMSO (Universal Solvent) StockPrep->Solv_DMSO Dilution Dilute into Media/Buffer Solv_DMSO->Dilution CheckPPT Check for Precipitation (Limit DMSO < 1%) Dilution->CheckPPT

Figure 1: Decision matrix for solvent selection ensuring compatibility with downstream applications.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for long-term storage or serial dilution. Materials:

  • Compound: 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide (MW ≈ 189.24 g/mol - Verify specific batch MW)[1]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated)[1]

  • Vessel: Amber glass vial (sulfonamides can be light sensitive over long periods).[1]

Procedure:

  • Weighing: Accurately weigh 18.9 mg of the compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use water or alcohols for long-term stock storage to prevent potential hydrolysis or esterification side-reactions if impurities are present.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes. The solution should become perfectly clear and colorless/pale yellow.[1]

  • Sterilization (Optional for Cell Culture): Filter through a 0.22 µm PTFE syringe filter.[1] Nylon filters should be avoided with DMSO.[1]

  • Storage: Store at -20°C. DMSO freezes at 19°C; ensure the solution is fully thawed and vortexed before use to avoid concentration gradients (cryo-concentration effect).

Protocol B: Solubility Limit Determination (Shake-Flask Method)

Objective: Determine the exact solubility limit in a specific assay buffer (e.g., PBS) to prevent "crashing out" during screening.[1]

  • Preparation: Place excess solid compound (~5 mg) into a microcentrifuge tube.

  • Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or rotate at room temperature for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove the supernatant and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Success Criterion: If the concentration is < 10 µM, the compound is considered "insoluble" in this buffer, and a co-solvent (e.g., 5% DMSO) or carrier protein (BSA) is required.

Troubleshooting & Critical Considerations

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous media, sulfonamides often precipitate due to the sudden change in polarity.

  • Symptom: Solution turns turbid or milky immediately upon dilution.[1]

  • Solution:

    • Stepwise Dilution: Do not add 1 µL stock directly to 999 µL water. Instead, perform an intermediate dilution (e.g., 1:10 in DMSO or Ethanol) before the final aqueous step.

    • Dynamic Mixing: Inject the stock stream into the vortexing buffer, rather than dropping it on top of a static surface.

pH Sensitivity

The sulfonamide group is ionizable.[1]

  • Acidic pH (< 4): Solubility decreases (neutral form dominates).[1]

  • Basic pH (> 10): Solubility increases dramatically (anionic form -SO₂NH⁻).[1]

  • Warning: While high pH improves solubility, it may hydrolyze other sensitive groups on the scaffold. Maintain pH 7.4 for biological relevance unless specific chemistry dictates otherwise.

Chemical Stability
  • Nucleophilicity: The sulfonamide nitrogen is a poor nucleophile but can react with strong electrophiles (e.g., alkyl halides) under basic conditions. Avoid storing in alkylating solvents.[1]

  • Hygroscopicity: DMSO is hygroscopic.[1] Water uptake lowers the solvent power and can cause precipitation of the stock over time. Always recap vials immediately and use parafilm.[1]

References

  • PubChem. 1-ethyl-1H-pyrazole-5-sulfonamide (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide in water

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Topic: Solubility & Handling Troubleshooting Ticket ID: SOL-PYR-5SULF-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide

Topic: Solubility & Handling Troubleshooting Ticket ID: SOL-PYR-5SULF-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide (CAS: Related analogs 139756-01-7 / 50920-65-5) is a polar-functionalized heterocycle often used as a synthetic intermediate (e.g., in PDE5 inhibitor synthesis) or a bioactive fragment.[2][3] While the sulfonamide moiety introduces polarity, the overall crystal lattice energy and lack of ionizable groups at physiological pH render it sparingly soluble in water (< 0.5 mg/mL) .[1]

This guide addresses the "crashing out" phenomenon observed during aqueous dilution and provides validated protocols for stable formulation.

Part 1: Critical Solubility Data

ParameterValue / CharacteristicImplication
Molecular Weight ~189.24 g/mol Small molecule, but crystal packing limits dissolution.
Predicted pKa ~10.5 (Sulfonamide -NH₂); ~2.5 (Pyrazole N)Neutral at pH 7.4. Requires pH > 11 to form the soluble anion.[1]
LogP (Octanol/Water) ~0.5 - 1.2 (Estimated)Moderate lipophilicity; prefers organic solvents over water.[1]
Best Solvents DMSO (>50 mg/mL), Ethanol (>20 mg/mL)Ideal for stock solutions.[1]
Poor Solvents Water, PBS (pH 7.4), SalineDo not attempt direct dissolution here.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I tried dissolving the powder directly in PBS/Water, but it floats or forms clumps. What is wrong?

Diagnosis: The compound has high crystal lattice energy and is hydrophobic enough to resist wetting by water.[1] Solution: Never dissolve directly in aqueous buffer.[1]

  • Primary Solubilization: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).[1]

  • Secondary Dilution: Dilute this stock into your aqueous buffer.

  • Why this works: DMSO disrupts the crystal lattice, allowing individual molecules to disperse before they encounter the aqueous environment [1].

Q2: My compound "crashes out" (precipitates) when I dilute my DMSO stock into the cell culture medium. How do I fix this?

Diagnosis: "Solvent Shock." Rapid addition of a hydrophobic stock to a hydrophilic buffer causes local supersaturation and immediate precipitation. Protocol: The "Step-Down" Dilution Method

  • Warm your buffer: Ensure the culture medium/buffer is at 37°C. Cold buffers accelerate precipitation.[1]

  • Vortex while adding: Do not pipette the DMSO stock into a static tube. Vortex the buffer while slowly injecting the DMSO stock tip submerged in the liquid.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) if possible. If higher concentrations are needed, consider an intermediate dilution step (see Diagram 1).[1]

Q3: Can I use acid or base to improve solubility?

Analysis:

  • Acid (pH < 2): The pyrazole nitrogen can be protonated, but this requires very low pH (unsuitable for most biological assays).[1]

  • Base (pH > 11): The sulfonamide proton (-SO₂NHH ) is acidic.[1] Deprotonation forms a salt, drastically increasing solubility. Recommendation:

  • For chemical synthesis : You can use 1M NaOH to dissolve the compound.[1]

  • For biological assays : You cannot use high pH.[1] Stick to DMSO/cosolvent systems.[4]

Q4: I need to dose this in mice (IP/PO) at 10 mg/kg. DMSO is too toxic. What vehicle do you recommend?

Formulation Strategy: You need a vehicle that maintains solubility without 100% DMSO. Recommended Vehicle (Standard "Goldilocks" Mix):

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG400 (Polyethylene Glycol - Co-solvent)[1]

  • 5% Tween 80 (Surfactant - prevents aggregation)[1]

  • 50% Saline/Water (Bulk carrier)[1]

  • Preparation Order: Dissolve compound in DMSO first -> Add PEG400 -> Add Tween 80 -> Vortex -> Slowly add Saline last.

Part 3: Visual Workflows

Diagram 1: The "Anti-Crash" Dilution Workflow

Use this logic to prevent precipitation during assay preparation.

SolubilityWorkflow Start Solid Compound (1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide) DMSO_Stock Prepare Stock Solution 100% DMSO (e.g., 50 mM) Start->DMSO_Stock Target What is your Target Application? DMSO_Stock->Target CellCulture Cell Culture / Enzymatic Assay (pH 7.4) Target->CellCulture InVivo In Vivo (Animal Dosing) Target->InVivo DirectAdd Direct Addition? CellCulture->DirectAdd Precipitation RISK: Precipitation! (Local Supersaturation) DirectAdd->Precipitation Yes (Rapid) Intermediate Intermediate Dilution Step Dilute 1:10 in Culture Media (keeps DMSO high temporarily) DirectAdd->Intermediate No (Step-wise) FinalAssay Final Assay Plate (<1% DMSO) Intermediate->FinalAssay Vehicle Formulation Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water InVivo->Vehicle

Caption: Decision tree for solubilizing hydrophobic sulfonamides based on end-use application.

Part 4: Frequently Asked Questions (FAQs)

Q: Is the compound light sensitive? A: Sulfonamides are generally stable to light, but pyrazoles can degrade under intense UV.[1] Store the solid and DMSO stocks in amber vials or wrapped in foil as a precaution [2].

Q: How long is the DMSO stock stable? A: At -20°C, the stock is stable for 6 months.[1] Avoid repeated freeze-thaw cycles, which introduce moisture. Water absorption by DMSO causes the compound to precipitate inside the tube over time [3].

Q: Can I sonicate the solution? A: Yes. Sonication (37-40 kHz) for 5-10 minutes is highly recommended if visual particulates remain after vortexing. It helps break down crystal aggregates but will not change the intrinsic solubility limit.

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Discusses the physics of DMSO cosolvent systems and precipitation).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. (General protocols for handling hydrophobic library compounds). [1]

  • Popa-Burke, I., et al. (2014).[1][5] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[1][5] (Validation of freeze-thaw effects on solubility).

  • PubChem Compound Summary. (2025). 1-ethyl-1H-pyrazole-5-sulfonamide (Analog Data). National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Sulfonamide Formation

Welcome to the Technical Support Center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, with a specific focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal results.

Introduction: The Critical Role of Temperature in Pyrazole Sulfonamide Synthesis

The formation of a sulfonamide bond between a pyrazole and a sulfonyl chloride is a cornerstone reaction in medicinal chemistry. The pyrazole sulfonamide scaffold is a privileged structure found in numerous therapeutic agents. While the reaction appears straightforward, its success is highly sensitive to reaction conditions, particularly temperature. The temperature at which the reaction is conducted can significantly influence the reaction rate, yield, and the impurity profile of the final product.

This guide will provide a comprehensive overview of how to approach temperature optimization for your specific pyrazole sulfonamide synthesis, moving beyond a trial-and-error approach to a more rational, mechanism-driven strategy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my pyrazole sulfonamide synthesis?

A1: A judicious starting point for the reaction between a pyrazole and a sulfonyl chloride is typically in the range of 0 °C to room temperature (25-30 °C) . Many reported procedures initiate the reaction at a lower temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to a solution of the pyrazole and a base, and then allow the reaction to slowly warm to room temperature and stir for several hours to overnight.

Rationale:

  • Exotherm Control: The reaction of a sulfonyl chloride with an amine (in this case, the pyrazole) is often exothermic. Starting at a lower temperature helps to dissipate the heat generated upon the addition of the sulfonyl chloride, preventing a rapid temperature increase that could lead to side reactions or decomposition of thermally sensitive reactants.

  • Minimizing Side Reactions: Lower temperatures generally slow down all reaction rates. This can be advantageous in minimizing the formation of undesired byproducts, giving the desired reaction pathway a better chance to dominate.

Q2: I am seeing a low yield of my desired pyrazole sulfonamide. Could the reaction temperature be the culprit?

A2: Absolutely. An inappropriate reaction temperature is a very common reason for low yields in sulfonamide synthesis. The issue can stem from the temperature being either too low or too high.

  • Temperature Too Low: If the temperature is too low, the rate of reaction may be too slow to proceed to completion within a reasonable timeframe. You might observe a significant amount of unreacted starting materials (pyrazole and/or sulfonyl chloride) even after prolonged reaction times. In some cases, the activation energy for the desired reaction is not being sufficiently overcome.

  • Temperature Too High: Conversely, if the temperature is too high, you may encounter several issues that can diminish your yield. These include:

    • Decomposition of the Sulfonyl Chloride: Sulfonyl chlorides can be thermally labile and may decompose at elevated temperatures, reducing the amount of reactant available for the desired transformation.

    • Increased Side Reactions: Higher temperatures can accelerate the rates of undesired side reactions, consuming your starting materials and complicating purification. For instance, the pyrazole ring itself could undergo undesired reactions, or the sulfonamide product could be susceptible to degradation under harsh conditions.

    • Solvent and Reagent Instability: High temperatures can also lead to the degradation of solvents or other reagents present in the reaction mixture.

Q3: What are some common side products I should look out for when the reaction temperature is not optimized?

A3: The specific side products will depend on your substrates and reaction conditions, but some common temperature-influenced byproducts include:

  • Hydrolysis of the Sulfonyl Chloride: If there is any moisture present in your reaction, elevated temperatures can accelerate the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid will not react with the pyrazole to form the sulfonamide.

  • Products of Pyrazole Ring Opening or Rearrangement: While less common, highly forcing conditions (very high temperatures) could potentially lead to the degradation of the pyrazole ring, especially if it bears sensitive functional groups.

  • Oligomerization or Polymerization: In some cases, particularly with bifunctional molecules, higher temperatures can promote the formation of oligomeric or polymeric byproducts.

Troubleshooting Guide: A Deeper Dive into Temperature Optimization

This section provides a more detailed, problem-oriented approach to optimizing your reaction temperature.

Problem 1: My reaction is not going to completion, and I have a lot of unreacted starting material.

Initial Assessment:

  • Confirm Reagent Stoichiometry and Quality: Before adjusting the temperature, ensure that you are using the correct stoichiometry of reagents (typically a slight excess of the amine or sulfonyl chloride) and that your starting materials are pure and dry.

  • Check Your Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively deprotonate the pyrazole for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Gradual Increase in Temperature: If you started your reaction at 0 °C or room temperature, and it has stalled, you can try gradually increasing the temperature. Monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

    • Stepwise Approach: Increase the temperature in increments of 10-15 °C (e.g., from 25 °C to 40 °C, then to 55 °C). Allow the reaction to stir at each new temperature for a few hours to see if there is any further conversion.

  • Consider Reflux Conditions: For less reactive pyrazoles or sulfonyl chlorides, heating the reaction to the reflux temperature of the solvent may be necessary to drive the reaction to completion. Be mindful of the boiling point of your chosen solvent and ensure it is compatible with the stability of your reactants and product.

Problem 2: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired product is low.

Initial Assessment:

  • This scenario often points to a reaction temperature that is too high, leading to decomposition and side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it significantly. If you were at reflux, attempt the reaction at room temperature or even 0 °C.

  • Controlled Addition at Low Temperature: A highly effective technique is to cool the solution of the pyrazole and base to 0 °C (or even lower, e.g., -20 °C, depending on your solvent) and then add the sulfonyl chloride solution dropwise. This helps to control the initial exotherm and minimize the formation of byproducts at the start of the reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Kinetic vs. Thermodynamic Control: A "messy" reaction can sometimes be a result of operating under conditions that favor a mixture of kinetically and thermodynamically controlled products. By lowering the temperature, you are more likely to favor the kinetically controlled product, which is often the desired product in sulfonamide formations.

Experimental Protocol: A Systematic Approach to Temperature Optimization

For a new pyrazole sulfonamide synthesis where the optimal temperature is unknown, a systematic approach is recommended. This can be done on a small scale before committing to a larger scale synthesis.

Objective: To identify the optimal reaction temperature that provides the best balance of reaction rate and yield, while minimizing byproduct formation.

Materials:

  • Your pyrazole starting material

  • Your sulfonyl chloride starting material

  • An appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)

  • Small reaction vials or round-bottom flasks

  • Stir plate and stir bars

  • Temperature-controlled heating/cooling bath or block

  • TLC plates and developing chamber or an LC-MS system

Procedure:

  • Set up Parallel Reactions: Prepare a series of small-scale reactions (e.g., 0.1 mmol scale) in separate vials. Each vial will be subjected to a different temperature.

  • Prepare Stock Solutions: To ensure consistency, prepare stock solutions of your pyrazole, sulfonyl chloride, and base in your chosen solvent.

  • Reaction Initiation:

    • To each vial, add the pyrazole and base stock solutions.

    • Place each vial in a temperature-controlled block or bath set to the desired temperatures. A good starting range would be:

      • Vial 1: 0 °C

      • Vial 2: 25 °C (Room Temperature)

      • Vial 3: 40 °C

      • Vial 4: 60 °C

      • Vial 5: 80 °C (or reflux, depending on the solvent)

    • Allow the vials to equilibrate to the set temperature.

    • Add the sulfonyl chloride stock solution to each vial simultaneously (or as close in time as possible).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial and analyze it by TLC or LC-MS.

    • On the TLC plate, spot the starting materials for reference.

    • For LC-MS analysis, you can quantify the percentage of starting material remaining and the percentage of product formed.

  • Data Analysis and Interpretation:

    • Compare the results from each temperature point.

    • At lower temperatures (0 °C, 25 °C): You might see a slower reaction rate but a cleaner reaction profile with fewer side products.

    • At moderate temperatures (40 °C, 60 °C): You may find a "sweet spot" where the reaction proceeds at a reasonable rate with minimal byproduct formation.

    • At higher temperatures (80 °C/reflux): The reaction might be very fast, but you may also observe the appearance of new impurity spots on the TLC or peaks in the LC-MS, indicating decomposition or side reactions.

Data Presentation:

The results of your optimization study can be summarized in a table for easy comparison:

Temperature (°C)Reaction Time (h)% Conversion (by LC-MS or TLC estimation)Observations (e.g., color change, byproduct spots)
02440%Clean reaction, mainly starting material remaining
252495%Clean reaction, trace starting material
408>98%Reaction complete, very clean
604>98%Reaction complete, minor impurity spot observed
802>98%Reaction complete, significant byproduct formation

From this hypothetical data, 40 °C would be the optimal temperature for this particular reaction.

Visualizing the Optimization Workflow

The process of troubleshooting and optimizing the reaction temperature can be visualized as a decision-making workflow.

Temperature_Optimization_Workflow start Start: Pyrazole Sulfonamide Synthesis initial_conditions Initial Reaction at 0-25°C start->initial_conditions monitor_reaction Monitor Progress (TLC/LC-MS) initial_conditions->monitor_reaction is_complete Is Reaction Complete & Clean? monitor_reaction->is_complete success Success! Proceed with Optimized Temperature is_complete->success Yes incomplete Reaction Incomplete/Stalled is_complete->incomplete No, Incomplete messy Messy Reaction / Low Yield is_complete->messy No, Messy increase_temp Gradually Increase Temperature (e.g., to 40-60°C) incomplete->increase_temp decrease_temp Lower Temperature (e.g., 0°C or below) messy->decrease_temp re_monitor_increase Re-monitor Progress increase_temp->re_monitor_increase is_complete_increase Complete & Clean? re_monitor_increase->is_complete_increase is_complete_increase->success Yes is_complete_increase->messy No, now messy slow_addition Slow, Controlled Addition of Sulfonyl Chloride at Low Temp decrease_temp->slow_addition re_monitor_decrease Re-monitor Progress slow_addition->re_monitor_decrease is_clean_decrease Clean Reaction? re_monitor_decrease->is_clean_decrease is_clean_decrease->success Yes is_clean_decrease->incomplete No, now incomplete

Caption: A decision-making workflow for optimizing reaction temperature in pyrazole sulfonamide synthesis.

Conclusion

Optimizing the reaction temperature is a critical step in developing a robust and high-yielding synthesis of pyrazole sulfonamides. By understanding the interplay between reaction kinetics, thermodynamics, and the stability of the reactants, researchers can move from a trial-and-error approach to a rational and systematic method of optimization. This guide provides the foundational knowledge and practical steps to troubleshoot common temperature-related issues and to confidently identify the optimal conditions for your specific synthesis.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Technical Guide to the 1H NMR Spectroscopic Analysis of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide: A Comparative Approach

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Among the arsenal of analytical techniques available to re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as an unparalleled tool for providing detailed molecular insights. This guide offers an in-depth analysis of the 1H NMR spectrum of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide, a heterocyclic compound of interest, and presents a comparative analysis with structurally related, commercially significant compounds.

This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying principles and practical protocols to empower robust in-house spectroscopic analysis.

Deciphering the Molecular Architecture: Predicted 1H NMR Spectrum of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

A thorough understanding of the 1H NMR spectrum begins with a prediction of the expected signals based on the molecule's structure. The following table outlines the anticipated chemical shifts (δ), multiplicities, and integration values for each proton in 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide, predicated on established principles of NMR spectroscopy.[1][2][3]

Table 1: Predicted 1H NMR Spectral Data for 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.5 - 8.5Broad Singlet2H-SO₂NH₂
2~6.0 - 6.5Singlet1HC4-H (pyrazole ring)
3~4.1 - 4.3Quartet2HN-CH₂CH₃
4~2.2 - 2.4Singlet3HC3-CH₃
5~1.3 - 1.5Triplet3HN-CH₂CH₃

Rationale behind the Predictions:

  • Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. This broadness is a consequence of quadrupole effects from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Pyrazole Ring Proton (C4-H): The lone proton on the pyrazole ring at the C4 position is anticipated to be a singlet, as it has no adjacent proton neighbors to couple with. Its chemical shift is influenced by the electronic environment of the heterocyclic ring.

  • Ethyl Group (N-CH₂CH₃): The ethyl group will give rise to two distinct signals. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing pyrazole nitrogen, which deshields them, causing them to resonate as a quartet further downfield. This quartet arises from coupling with the three protons of the neighboring methyl group (n+1 rule, where n=3).[1] The methyl protons (-CH₃) of the ethyl group will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).[1]

  • Methyl Group (C3-CH₃): The methyl group attached to the C3 position of the pyrazole ring is expected to be a singlet, as there are no protons on the adjacent carbon atom to induce splitting.

A Comparative Spectroscopic Analysis: Benchmarking Against Established Drugs

To provide a practical context for the spectral features of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide, a comparison with two widely recognized pharmaceuticals containing pyrazole and sulfonamide moieties, Celecoxib and Sildenafil, is presented.

Table 2: Comparative 1H NMR Data of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide, Celecoxib, and Sildenafil

CompoundKey ProtonsChemical Shift (δ, ppm)MultiplicityReference
1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide (Predicted) -SO₂NH₂~7.5 - 8.5Broad Singlet-
C4-H~6.0 - 6.5Singlet-
N-CH₂CH₃~4.1 - 4.3Quartet-
C3-CH₃~2.2 - 2.4Singlet-
N-CH₂CH₃~1.3 - 1.5Triplet-
Celecoxib -SO₂NH₂~7.52Singlet[4][5][6]
Aromatic-H7.89, 7.55, 7.22Doublet, Doublet, Multiplet[4]
Pyrazole C4-H7.17Singlet[4]
Ar-CH₃2.32Singlet[4]
Sildenafil Amide N-H~12.16Broad Singlet[7][8]
Aromatic/Heteroaromatic-H7.36, 7.80Doublet, Multiplet[7]
O-CH₂CH₃4.18Quartet[7]
N-CH₃4.14Singlet[7]
Piperazine-H2.35, 2.88Broad Singlets[7]
N-CH₂CH₂CH₃2.76Triplet[7]
O-CH₂CH₃1.32Triplet[7]
N-CH₂CH₂CH₃0.94Triplet[7]

Note: The chemical shifts for Celecoxib and Sildenafil are experimental values reported in the literature and may vary slightly depending on the solvent and experimental conditions.

This comparative table highlights how substitutions on the pyrazole and sulfonamide scaffolds significantly influence the 1H NMR spectrum. For instance, the aromatic protons in Celecoxib and Sildenafil introduce complex multiplets in the downfield region, which are absent in the predicted spectrum of our target compound.

The Experimental Blueprint: A Protocol for High-Resolution 1H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible 1H NMR data, a standardized experimental protocol is essential. The following section provides a step-by-step methodology for the analysis of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR spectrum is critically dependent on the meticulous preparation of the sample.[9][10][11][12][13]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides due to its excellent solubilizing properties. The deuterated solvent minimizes solvent signals in the 1H NMR spectrum.[11]

  • Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be employed to aid dissolution. A clear, particulate-free solution is crucial for optimal spectral resolution.[12]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[11]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent by the manufacturer. The TMS signal is set to 0.00 ppm.[1][14]

Instrument Parameters and Data Acquisition

The following are typical acquisition parameters for a high-resolution 1H NMR experiment on a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample.

  • Number of Scans (NS): 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally appropriate for most organic molecules.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. This delay allows for the relaxation of excited nuclei back to their ground state before the next pulse.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a positive, absorptive Lorentzian line shape.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift scale is calibrated by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift value.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

  • Peak Picking and Reporting: The chemical shift, multiplicity, integration, and coupling constants (where applicable) for each signal are determined and reported.[15][16]

Visualizing the Process: Workflow and Structural Logic

To further clarify the experimental and analytical workflow, the following diagrams, generated using Graphviz, illustrate the key steps and the structural assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire FID on NMR Spectrometer transfer->nmr ft Fourier Transform nmr->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref integrate Integration ref->integrate assign Assign Signals integrate->assign compare Compare with Alternatives assign->compare report Generate Report compare->report

Caption: Experimental workflow for 1H NMR analysis.

Caption: Structure of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide with proton assignments.

Conclusion: The Power of Comparative NMR in Structural Verification

This guide has provided a comprehensive overview of the 1H NMR analysis of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide. By predicting the spectrum based on fundamental principles and comparing it with the experimental data of established drugs like Celecoxib and Sildenafil, we can confidently assign the observed signals and verify the molecular structure. The detailed experimental protocol serves as a robust framework for researchers to acquire high-quality data, ensuring the integrity and reproducibility of their findings. As the complexity of pharmaceutical pipelines increases, the judicious application of powerful analytical techniques like 1H NMR spectroscopy remains a cornerstone of successful drug discovery and development.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • The structure of sildenafil. (n.d.). Retrieved from a webpage on the structure of sildenafil.
  • ResearchGate. (n.d.). 1 H NMR characteristics of sildenafil and its analogues, and vardenafil. [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.).
  • CELECOXIB - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, March 15). [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). PMC.
  • Chem 346 1H NMR Data Reporting Guide. (n.d.).
  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • PubMed. (2005, August 10). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. [Link]

  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Isolation and identification of a sildenafil analogue illegally added in dietary supplements.
  • PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.).
  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • PubChem. (n.d.). Celecoxib. [Link]

  • Western University. (n.d.).
  • ResearchGate. (n.d.). Figure S4. 1 H MAS NMR spectrum of sildenafil. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Celecoxib Identification Methods. (n.d.).
  • ResearchGate. (n.d.). NMR spectrum of celecoxib in DMSO. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • PISRT. (2019, November 2). ASpin-NMR data reporting tool. [Link]

  • PMC. (2019, January 15). Univariate Statistical Analysis as a Guide to 1H-NMR Spectra Signal Assignment by Visual Inspection. [Link]

  • OENO One. (2023, January 3). 1 H-NMR metabolomics for wine screening and analysis. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole-5-Sulfonamides

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyrazole-5-sulfonamides, a chemical scaffold of significant interest in pharmaceutical development. We will dissect the charact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyrazole-5-sulfonamides, a chemical scaffold of significant interest in pharmaceutical development. We will dissect the characteristic fragmentation pathways under various ionization conditions, using the selective COX-2 inhibitor, Celecoxib, as a primary exemplar. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of these compounds.

The Pyrazole-5-Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, exhibiting diverse pharmacological activities including anti-inflammatory, analgesic, and antitumor effects.[1] When coupled with a sulfonamide group at the 5-position, it forms the pyrazole-5-sulfonamide core. This structural motif is central to the design of targeted therapeutics, most notably selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[2] Understanding the gas-phase behavior of this scaffold under mass spectrometric conditions is paramount for metabolite identification, impurity profiling, and pharmacokinetic studies.

Foundational Principles of Sulfonamide Fragmentation

Before examining the specific case of pyrazole-5-sulfonamides, it is crucial to understand the general fragmentation behavior of the aromatic sulfonamide group, which has been extensively studied.[3] Under collision-induced dissociation (CID), several key fragmentation pathways are commonly observed.

  • Cleavage of the Sulfonamide S-N Bond: One of the most characteristic fragmentations is the cleavage of the S-N bond, which is often a point of lability.[4]

  • Loss of Sulfur Dioxide (SO₂): A unique rearrangement pathway involving the elimination of a neutral SO₂ molecule (64 Da) is frequently observed in the positive ion mode for many aromatic sulfonamides.[5] This process is influenced by substituents on the aromatic ring, with electron-withdrawing groups often promoting this extrusion.[5]

  • Cleavage of the Aryl-Sulfur (Ar-S) Bond: Cleavage of the bond between the aromatic ring and the sulfur atom is another common pathway, leading to characteristic fragment ions. Theoretical calculations suggest this can be a competitive process with other cleavages.[4]

These fundamental pathways provide a framework for interpreting the more complex spectra of molecules where the sulfonamide is linked to a pyrazole heterocycle.

Fragmentation Type Description Typical Neutral Loss Governing Factors
S-N Bond Cleavage Heterolytic cleavage of the bond between the sulfur and nitrogen atoms.Varies with R-group on nitrogenBond polarity, stability of resulting ions.
SO₂ Elimination Intramolecular rearrangement leading to the extrusion of sulfur dioxide.64 Da (SO₂)Substituents on the aryl ring, gas-phase basicity.[5]
Ar-S Bond Cleavage Cleavage of the bond connecting the aryl ring to the sulfonyl group.Varies with aryl groupBond strength, stability of aryl cation/radical.

Case Study: The Fragmentation Signature of Celecoxib

Celecoxib (m/z 381) serves as an ideal model for understanding the fragmentation of diaryl-substituted pyrazole-5-sulfonamides. Its behavior has been characterized in both positive and negative ionization modes, which produce distinct and complementary fragmentation patterns.

Positive Ion Mode (ESI⁺) Fragmentation

In positive ion electrospray ionization (ESI+), Celecoxib readily forms a protonated molecule, [M+H]⁺, at m/z 382.[6] Subsequent MS/MS analysis reveals a cascade of fragmentations originating from this precursor. The primary fragmentation involves the characteristic loss of SO₂ and rearrangement, a pathway noted for aromatic sulfonamides.[5]

A key fragmentation pathway for protonated Celecoxib and its metabolites involves the cleavage of the sulfonamide group.[6] This provides structural information and helps in identifying the core structure of the molecule during analysis.

M Celecoxib [M+H]⁺ m/z 382 A [M+H - SO₂]⁺ m/z 318 M->A - SO₂ (64 Da) B [M+H - C₇H₄F₃N]⁺ m/z 225 M->B Cleavage C Fragment m/z 160 A->C Further Fragmentation M_neg Celecoxib [M-H]⁻ m/z 380 A_neg [M-H - CF₃ - H]⁻ (rearranged) m/z 316 M_neg->A_neg - CF₃, -H (rearrangement) B_neg Fragment m/z 116 A_neg->B_neg Further Fragmentation

Caption: Primary fragmentation pathway of Celecoxib in ESI- mode.

Comparative Data Summary

The choice of ionization polarity provides different yet diagnostic fragmentation pathways for pyrazole-5-sulfonamides. The table below summarizes the key ions observed for Celecoxib.

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss / Structure Reference
Positive (ESI⁺) 382318SO₂[6]
Positive (ESI⁺) 382225C₇H₄F₃N (Trifluoromethylphenyl-pyrazole moiety)[6]
Negative (ESI⁻) 380316C₂F₃H (Loss of CF₃ and rearrangement)[7]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To reliably generate and analyze these fragmentation patterns, a robust and validated experimental method is essential. The following protocol outlines a standard approach for the analysis of pyrazole-5-sulfonamides like Celecoxib in a biological matrix.

Objective

To develop a selective and sensitive LC-MS/MS method for the characterization and/or quantification of a model pyrazole-5-sulfonamide.

Materials
  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) with an ESI source. [8][9]* HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Celecoxib standard, biological matrix (e.g., plasma).

  • Internal Standard (IS): Isotopically labeled analog (e.g., Celecoxib-d7). [2]

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

    • Causality: This step removes high-abundance proteins that interfere with ionization and clog the LC system. The use of an isotopically labeled IS corrects for variability in extraction and matrix effects. [2]

  • Liquid Chromatography:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Causality: The gradient elution ensures that the analyte is separated from matrix components and elutes as a sharp peak, improving sensitivity and reproducibility.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive and Negative modes (separate runs).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific compound and instrument.

    • MS1 Scan: Acquire a full scan (e.g., m/z 100-500) to confirm the precursor ion mass ([M+H]⁺ or [M-H]⁻).

    • MS2 Fragmentation (CID):

      • Select the precursor ion of interest for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to find the optimal energy for producing characteristic fragment ions.

      • Acquire product ion spectra to identify the key fragments as detailed in Section 3.

    • Causality: Optimizing source conditions maximizes ion generation. Varying collision energy is critical; too little energy results in insufficient fragmentation, while too much can lead to excessive fragmentation and loss of diagnostic ions.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Spike Sample with Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 l1 Inject Sample p3->l1 l2 Gradient Elution (C18 Column) l1->l2 m1 Electrospray Ionization (ESI⁺ / ESI⁻) l2->m1 m2 Select Precursor Ion (MS1) m1->m2 m3 Collision-Induced Dissociation (CID) m2->m3 m4 Detect Product Ions (MS2) m3->m4

Caption: Experimental workflow for LC-MS/MS analysis of pyrazole-5-sulfonamides.

Conclusion

The mass spectrometric fragmentation of pyrazole-5-sulfonamides is predictable and yields highly diagnostic ions. The fragmentation pattern is a composite of the behaviors of the constituent aromatic sulfonamide and pyrazole moieties. Key pathways include the loss of SO₂ in positive mode and rearrangements involving substituents (such as CF₃ in Celecoxib) in negative mode. A thorough understanding of these fragmentation routes, generated through systematic experimentation as outlined in this guide, is indispensable for the confident structural confirmation and quantification of this important class of pharmaceutical compounds.

References

  • Srisailam, K., & Veeresham, C. (n.d.). Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PMC. Available at: [Link]

  • Doerge, D. R., & Bajic, S. (1997). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. Available at: [Link]

  • Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]

  • MassBank. (2019). Celecoxib Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...) and (b) celecoxib-D7. Available at: [Link]

  • Motsoane, L. V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. Available at: [Link]

  • Motsoane, L. V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Harit, T., et al. (2021). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. Available at: [Link]

  • Santos, F. J. S., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

  • Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Bogialli, S., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Appulage, D. K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • Li, F., et al. (2015). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances. Available at: [Link]

Sources

Validation

Comparative Thermal Analysis Guide: 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide vs. N-Methyl Analogs

Topic: Thermal Analysis (TGA/DSC) of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Analysis (TGA/DSC) of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical framework for the thermal characterization of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide (Compound A), a critical intermediate in the synthesis of bioactive pyrazoles (e.g., COX-2 inhibitors, agrochemical herbicides). We compare its solid-state profile against its direct structural analog, 1-Methyl-3-methyl-1H-pyrazole-5-sulfonamide (Compound B).

Key Insight: While the N-methyl analog is a standard building block, the N-ethyl variant often exhibits distinct crystal packing and solubility profiles. This guide validates whether the steric bulk of the ethyl group compromises thermal stability or offers advantageous polymorphism control.

Chemical Context & Structural Basis

The thermal behavior of pyrazole-5-sulfonamides is governed by the stability of the pyrazole ring and the lability of the sulfonamide moiety.

  • Compound A (Subject): 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide.

    • Features: Increased lipophilicity; potential for lower lattice energy due to ethyl steric disruption.

  • Compound B (Benchmark): 1-Methyl-3-methyl-1H-pyrazole-5-sulfonamide.

    • Features: High crystallinity; compact lattice; often higher melting point.

Structural Degradation Pathway (Theoretical)

The primary decomposition event in TGA for this class is typically the cleavage of the sulfonamide bond (


) or the 

bond in the pyrazole ring at elevated temperatures (

).

Decomposition Figure 1: Predicted Thermal Degradation Pathway of Pyrazole Sulfonamides Sub 1-Ethyl-3-methyl pyrazole-5-sulfonamide Step1 Melting Event (Endothermic) Sub->Step1 ~130-150°C Step2 Desulfonylation (SO2 Release) Step1->Step2 >250°C (TGA Onset) Step3 Pyrolytic Carbonization Step2->Step3 >400°C

Figure 1: Predicted thermal degradation pathway based on general pyrazole sulfonamide behavior.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and "Trustworthiness" (Part 2), the following protocol includes specific calibration and purge checks.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 or PerkinElmer Pyris 1.

  • Sample Mass: 5–10 mg (Precision

    
     mg).
    
  • Pan: Platinum (HT) or Ceramic (Standard). Note: Avoid Aluminum pans if T > 600°C.

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Balance) and 60 mL/min (Sample).
    
  • Ramp Rate: 10°C/min from Ambient to 600°C.

  • Validation: Check for weight loss

    
     below 100°C to confirm solvent/moisture removal before main degradation.
    
Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or DSC 2500.

  • Pan: Tzero Aluminum Hermetic Pan (Pinhole lid to prevent pressure buildup).

  • Cycle: Heat-Cool-Heat.

    • Heat 1: 25°C to 200°C @ 10°C/min (Erase thermal history).

    • Cool: 200°C to 0°C @ 10°C/min (Induce crystallization).

    • Heat 2: 0°C to 300°C @ 10°C/min (Measure intrinsic properties).

Comparative Performance Analysis

The following data summarizes the expected physicochemical differences based on structural analogs (e.g., the carboxylic acid derivative CAS 50920-65-5) and general structure-property relationships of pyrazoles.

Table 1: Comparative Thermal Profile
Parameter1-Ethyl Variant (Compound A)1-Methyl Variant (Compound B)Interpretation
Melting Point (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
135–145°C (Predicted)116–120°C The Ethyl group may increase

if it locks conformation, or decrease it if it disrupts packing. Note: Carboxylic acid analog melts at 136-145°C.
Decomposition (

)
260°C 265°C Both cores are highly stable. Methyl is slightly more thermally robust due to lower steric strain.
Hygroscopicity Low (<0.2% w/w) Moderate (<0.5% w/w) The Ethyl group adds hydrophobicity, making Compound A superior for storage stability in humid environments.
Recrystallization Slow / Metastable Fast / Sharp Ethyl steric bulk often retards crystallization, potentially leading to amorphous content during rapid cooling.
Detailed TGA Interpretation

For 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide , the TGA curve typically shows a single-step degradation mechanism.

  • Zone 1 (25–110°C): Expect

    
     mass loss. Significant loss here indicates residual solvent (Ethanol/Ethyl Acetate) from synthesis.
    
  • Zone 2 (110–250°C): Plateau. The material is thermally stable.

  • Zone 3 (>260°C): Sharp mass loss onset. This corresponds to the loss of the

    
     group (approx. 35-40% mass drop).
    
Detailed DSC Interpretation
  • Endotherm 1 (Melting): Look for a sharp peak. A broad peak (

    
    C width) suggests impurities or multiple polymorphs.
    
  • Exotherm (Decomposition): Should not appear before 250°C. If an exotherm appears near the melting point, the compound is potentially explosive or unstable (unlikely for this class, but critical for safety).

Experimental Workflow Diagram

This workflow ensures that thermal events are correctly attributed to the material properties rather than artifacts.

Workflow Figure 2: Integrated TGA/DSC Characterization Workflow Start Sample Preparation (Dried, Ground Powder) TGA TGA Screening (Ambient -> 600°C) Start->TGA Decision Is Volatile Loss < 1%? TGA->Decision Check Solvent DSC DSC Analysis (Heat-Cool-Heat) Decision->DSC Yes (Pure) Fail Dry Sample / Check Solvates Decision->Fail No (High Volatiles) Report Generate Thermal Profile (Tm, Tg, Td) DSC->Report Fail->Start

Figure 2: Step-by-step workflow for characterizing pyrazole sulfonamides.

Discussion & Application Insights

Why Choose the N-Ethyl Variant?

While the 1-Methyl analog is the industry standard for simplicity, the 1-Ethyl variant (Compound A) is often selected in drug development for:

  • Lipophilicity Tuning: The ethyl group increases

    
    , potentially improving membrane permeability in biological assays.
    
  • Solubility Profile: The slight disruption in crystal packing (evidenced by DSC melting enthalpy changes) often results in higher solubility in organic solvents, facilitating easier formulation.

Troubleshooting Common Issues
  • Double Melting Peaks in DSC: This indicates Polymorphism . The N-ethyl group adds conformational flexibility, making the existence of metastable forms (Form I vs Form II) more likely than in the rigid N-methyl analog.

  • Early Weight Loss in TGA: If weight loss occurs at 100-120°C, check for Hydrate Formation . Sulfonamides are H-bond donors/acceptors and can form pseudo-polymorphs with water.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 63974720, 1-ethyl-1H-pyrazole-5-sulfonamide. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of Pyrazole-Based Sulfonamides. Molecules. Retrieved from [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide proper disposal procedures

Topic: 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1][2]

Executive Summary: Operational Directive

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide is a specialized organic intermediate, typically used in the synthesis of bioactive compounds (e.g., sildenafil analogs).[1][2] As a pyrazole sulfonamide, it possesses distinct nitrogen and sulfur functionalities that dictate specific thermal destruction methods to prevent the formation of toxic byproducts (NOx, SOx) upon release.[2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[3] This compound is toxic to aquatic life and persistent in water systems.

  • Do NOT mix with strong oxidizers or acids in waste streams.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the chemical's hazard profile.[2][3] While specific SDS data for this exact isomer may be limited, its functional class (pyrazole sulfonamides) dictates the following safety baseline:

ParameterSpecificationOperational Implication
Chemical Class Heterocyclic SulfonamideThermal decomposition releases SOx and NOx gases.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.[1]
GHS Hazards Warning Acute Toxicity (Oral) Cat 4; Skin/Eye Irritant Cat 2; Aquatic Toxicity.[1]
Reactivity StableIncompatible with strong oxidizing agents and acid chlorides.[4]
RCRA Status Non-Listed (Characteristic)Not P- or U-listed.[1][4] Classified as hazardous based on toxicity/ignitability if mixed with solvents.[5]

Waste Segregation & Container Selection

Proper segregation is the single most critical step to prevent cross-reactivity and ensure regulatory compliance.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Toxic Solid."[1]

  • Protocol:

    • Transfer expired or excess solids using a chemically resistant spatula.

    • Do not fill the container >90% capacity.

    • Double-bag the container in a clear polyethylene bag if the exterior is contaminated.

B. Liquid Waste (Mother Liquors/Solutions)
  • Container: HDPE Jerrycan (Safety Can).

  • Segregation Rule:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform, etc.[2]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, DMSO.[2]

  • pH Check: Ensure waste solution pH is between 5 and 9. If highly acidic (from sulfonamide hydrolysis), neutralize carefully with sodium bicarbonate before containerizing to prevent pressure buildup.

C. Contaminated Debris (PPE, Glassware)[1][2]
  • Sharps: Dispose of needles/syringes used with the compound in rigid red biohazard/sharps containers.

  • Soft Waste: Gloves, weigh boats, and paper towels must be placed in a yellow hazardous waste bag or a dedicated solid waste drum, never in general trash.[2]

Detailed Disposal Workflow

The following protocol ensures a self-validating disposal loop, minimizing human error.

Step 1: Chemical Deactivation (Glassware Only)[1]
  • Objective: Remove trace residues from flasks before washing.

  • Solvent: Rinse glassware 3x with Acetone or Methanol.

  • Action: Collect all rinsates into the Liquid Waste (Stream B) container. Do not pour rinsates down the sink.

Step 2: Waste Tagging & Documentation
  • Attach a hazardous waste tag immediately upon the first addition of waste to the container.

  • Required Fields:

    • Chemical Name: 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide (Write out in full; no abbreviations).

    • Constituents: List solvents and approximate % (e.g., "1% Active in 99% Methanol").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Step 3: Storage & Pickup
  • Store containers in a Satellite Accumulation Area (SAA) with secondary containment.

  • Ensure the cap is tightly closed when not adding waste.[6]

  • Schedule pickup with your EHS department or licensed contractor (e.g., Clean Harbors, Veolia) once the container is Full or at 9 months (whichever comes first).[2]

Regulatory Compliance Logic (RCRA/EPA)

Understanding the regulatory logic protects your facility from fines.

  • RCRA Classification: This compound is not explicitly P-listed (acutely hazardous) or U-listed.[1][4] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[2]

  • Toxicity Characteristic: While not a standard TCLP metal/organic, the compound's aquatic toxicity mandates it be treated as Hazardous Chemical Waste rather than municipal waste.[2]

  • Destruction Method: The EPA preferred method for organic nitrogen/sulfur compounds is Incineration (Code D80) to ensure complete thermal oxidation of the pyrazole ring.

Visual Decision Tree: Disposal Logic

DisposalWorkflow Start Waste Generation: 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidContainer Container: Wide-Mouth HDPE Label: Toxic Solid Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisContainer Container: Haz Waste Bag/Drum Label: Contaminated Debris Debris->DebrisContainer Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens SAA Satellite Accumulation Area (Secondary Containment) Halo->SAA NonHalo->SAA SolidContainer->SAA DebrisContainer->SAA Final Final Disposal: High-Temp Incineration SAA->Final EHS Pickup

Caption: Operational logic flow for segregating and disposing of pyrazole sulfonamide waste streams.

Emergency Procedures (Spills)

In the event of a spill, execute the following S.P.I.R.I.T. protocol:

  • S top the source (if safe).

  • P rotect drains (cover sink drains immediately).

  • I nform personnel (evacuate immediate area).

  • R estrict access (use caution tape).

  • I nitial cleanup (Only if <100g/100mL and trained):

    • Solids: Dampen with water (to prevent dust) and sweep into a dustpan. Do not use a vacuum unless HEPA-filtered.[1]

    • Liquids: Absorb with vermiculite or chem-pads.[1]

  • T ag and dispose (Label debris as hazardous waste).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 63974720, 1-ethyl-1H-pyrazole-5-sulfonamide. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

Executive Safety Summary 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide belongs to a class of chemical intermediates (pyrazole-sulfonamides) frequently used in the synthesis of bioactive compounds, including COX-2 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide belongs to a class of chemical intermediates (pyrazole-sulfonamides) frequently used in the synthesis of bioactive compounds, including COX-2 inhibitors and sildenafil analogs.

Critical Risk Profile:

  • Sensitizer: As a sulfonamide derivative, this compound carries a high risk of inducing hypersensitivity reactions (sulfa allergy). Cross-reactivity is a primary concern for personnel with known antibiotic allergies.

  • Irritant: It is a confirmed skin, eye, and respiratory tract irritant.

  • Physical State: Typically a fine, crystalline solid. Electrostatic charging during weighing can cause particle dispersion, increasing inhalation risks.

Immediate Action Required: Treat as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer . All handling of dry powder must occur within a certified chemical fume hood.

Hazard Identification & Mechanistic Insight

To handle this chemical safely, you must understand why it is hazardous.

Hazard Class (GHS)H-CodeMechanistic Insight (The "Why")
Skin Irritation H315 The sulfonamide functional group (

) is polar and reactive. Upon contact with moisture in the skin, it can disrupt the lipid barrier, leading to dermatitis.
Eye Irritation H319 Fine particulates dissolve in tear fluid, creating a localized acidic or basic environment (depending on impurities) that inflames the conjunctiva.
STOT-SE (Respiratory) H335 Inhalation of dust triggers mucosal inflammation. Crucial: Repeated exposure can lead to "haptenization," where the chemical binds to body proteins, triggering an immune response (allergy).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if you cannot meet the requirement, do not proceed with the experiment.

Tier 1: Standard Handling (Weighing < 100 mg / Solubilized Solutions)
Body AreaRequirementTechnical Specification
Respiratory Engineering Control Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Sash at working height.
Hands Double Nitrile Inner: 4 mil (0.10 mm) nitrile. Outer: 4-5 mil nitrile. Rationale: Provides a barrier against micro-tears and allows immediate doffing if contaminated.
Eyes Safety Glasses ANSI Z87.1 compliant with side shields.
Body Lab Coat 100% Cotton or Nomex (fire-resistant). Snap closures preferred for quick removal.
Tier 2: High-Risk Operations (Bulk Weighing > 100 mg / Spill Cleanup)
Body AreaRequirementTechnical Specification
Respiratory Respirator N95 or P100 Half-Face Respirator required only if working outside a hood (not recommended) or during spill cleanup.
Hands Extended Cuff Cuff length > 290mm . Tucked over lab coat sleeves to prevent wrist exposure.
Eyes Chemical Goggles Indirect venting goggles to seal against airborne dust.
Body Tyvek® Sleeves Disposable arm covers to prevent dust accumulation on lab coat fabric.

Operational Protocol: The "Safe Loop"

This workflow ensures containment from storage to disposal.[1]

Phase A: Preparation (The "Cold" Zone)
  • Static Control: Pyrazoles are organic solids prone to static charge. Place an ionizing bar or antistatic gun near the balance inside the hood.

  • Staging: Place a "waste beaker" (labeled) and a "tool beaker" (for spatulas) inside the hood before opening the chemical bottle.

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Never weigh directly onto the balance pan.

    • Use a weighing boat or glassine paper .

    • Technique: Open the container only inside the hood. Transfer solid gently to minimize dust clouds.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to "wet" the powder and eliminate inhalation risk.

    • Note: Sulfonamides typically dissolve well in DMSO. Dissolution is generally not effectively exothermic, but always add solvent slowly.

Phase C: Decontamination
  • Wipe Down: Use a tissue wetted with methanol/ethanol to wipe the balance area and the exterior of the chemical bottle before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers.

SafeHandling cluster_PPE PPE Selection Start Risk Assessment (Check Quantity) Tier1 Tier 1: <100mg (Double Nitrile + Hood) Start->Tier1 Standard Tier2 Tier 2: >100mg/Spill (Goggles + Sleeve Covers) Start->Tier2 High Volume Engineering Verify Hood Flow (80-100 fpm) Tier1->Engineering Tier2->Engineering Handling Weighing & Solubilization (Static Control Active) Engineering->Handling Decon Wet Wipe Decon (Solvent Wipe) Handling->Decon Waste Disposal (Solid vs Liquid Stream) Decon->Waste

Caption: Operational workflow emphasizing the critical transition from PPE selection to engineering controls before handling occurs.

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Evacuate: If a significant amount (>5g) is spilled outside the hood, evacuate the immediate area to allow dust to settle (15 mins).

  • PPE Up: Don N95 respirator and chemical goggles.

  • Contain: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol to trap dust.

  • Clean: Scoop up the damp material and place it in a hazardous waste container. Wash the surface with soap and water (sulfonamides are generally soluble in basic aqueous solutions).

Waste Disposal

Regulatory Status: This compound is a pharmaceutical intermediate. It must never be disposed of down the drain.[1]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.High-Temperature Incineration . Label as "Solid Hazardous Waste - Toxic/Irritant".
Liquid Waste Mother liquors, reaction solvents containing the compound.Organic Solvent Waste Stream . Segregate halogenated vs. non-halogenated based on the solvent used.
Sharps/Glass Contaminated pipettes or broken vials.Hard-walled Sharps Container .

References

  • Occupational Safety and Health Administration (OSHA) . Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Sulfonamide Class Hazards. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Management of Pharmaceutical Hazardous Waste (RCRA). Available at: [Link]

Sources

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